Methyl acetimidate hydrochloride

描述

Significance of Imidate Esters in Chemical Synthesis and Biological Sciences

Imidate esters, also known as imino ethers, are a class of organic compounds characterized by the functional group R-C(=NR')OR". wikipedia.org They serve as versatile intermediates in organic synthesis, finding application in the preparation of various nitrogen-containing compounds like amidines and amides. wikipedia.orgrroij.com Their reactivity as electrophiles allows them to participate in a range of addition reactions. wikipedia.org In biological sciences, imidate esters are particularly valuable for their ability to modify proteins, specifically by reacting with the amino groups of lysine (B10760008) residues. researchgate.net This property has been harnessed in studies of enzyme mechanisms and protein interactions. researchgate.netchemimpex.com Furthermore, esters, in general, play crucial roles in numerous biological processes, including as signaling molecules and components of cell membranes. numberanalytics.com

Overview of Methyl Acetimidate Hydrochloride as a Key Research Reagent

This compound stands out as a key research reagent due to its specific reactivity and stability. chemimpex.comnbinno.com It is widely used for the amidination of primary amines, a reaction that has significant applications in protein chemistry. researchgate.net The modification of lysine residues in proteins with methyl acetimidate can be used to probe protein structure and function. researchgate.netnih.gov This reagent is also employed in the synthesis of peptides and in the development of new pharmaceutical compounds. chemimpex.com Its utility is further enhanced by its solubility in various solvents and its stability under specific conditions, making it a reliable tool in the laboratory. chemimpex.com

Historical Context and Evolution of Research Perspectives

The synthesis of imidate esters dates back to the Pinner reaction, discovered by Pinner and Klein in 1877. nih.govd-nb.inforroij.com This acid-catalyzed reaction between a nitrile and an alcohol laid the foundation for the synthesis of imidates like this compound. wikipedia.orgnih.gov Initially, research focused on the fundamental reactivity and transformations of these compounds. rroij.comd-nb.info Over time, the perspective on this compound and other imidates has evolved, with an increasing emphasis on their application in more complex systems. Research has expanded from basic organic synthesis to sophisticated applications in biochemistry and molecular biology, such as the reversible modification of proteins for structural studies and the development of novel therapeutic agents. nih.govnih.govnih.gov

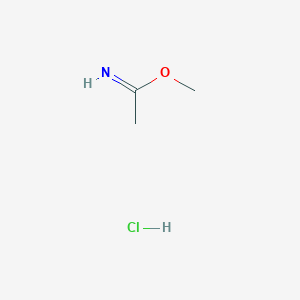

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

methyl ethanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO.ClH/c1-3(4)5-2;/h4H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHYJXXISOUGFLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884769 | |

| Record name | Ethanimidic acid, methyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14777-27-6 | |

| Record name | Ethanimidic acid, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14777-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanimidic acid, methyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanimidic acid, methyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl acetimidate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLACETIMIDATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05I74I2UQ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Properties and Synthesis

Molecular Structure and Physicochemical Properties

Methyl acetimidate hydrochloride is the hydrochloride salt of methyl acetimidate. sigmaaldrich.com Its chemical formula is CH₃C(=NH)OCH₃ · HCl, and it has a molecular weight of 109.55 g/mol . sigmaaldrich.comsigmaaldrich.com The compound exists as a white to yellow powder or a colorless crystalline solid. chemimpex.comnbinno.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 14777-27-6 sigmaaldrich.com |

| Molecular Formula | C₃H₈ClNO nih.gov |

| Molecular Weight | 109.55 g/mol sigmaaldrich.com |

| Melting Point | 105 °C (decomposes) sigmaaldrich.commendelchemicals.com |

| Appearance | White to yellow powder chemimpex.com |

Synthesis via the Pinner Reaction

The primary method for synthesizing this compound is the Pinner reaction. wikipedia.orgnih.gov This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. wikipedia.org In a typical procedure for preparing this compound, acetonitrile (B52724) and methanol (B129727) are reacted in the presence of anhydrous hydrogen chloride. googleapis.comguidechem.com The reaction is generally carried out at low temperatures, for instance, by cooling the reactor to -10°C and then maintaining the temperature at 0°C for several hours. googleapis.com The resulting product, the imidate hydrochloride salt, often precipitates from the reaction mixture as a crystalline solid. nih.govguidechem.com The mechanism involves the protonation of the nitrile by the strong acid, which activates it for nucleophilic attack by the alcohol. nih.govd-nb.info

Chemical Reactivity and Mechanistic Investigations of Methyl Acetimidate Hydrochloride

Nucleophilic Attack Mechanisms

The core of methyl acetimidate hydrochloride's reactivity lies in the electrophilic nature of the imidate carbon atom. This carbon is susceptible to attack by a range of nucleophiles, leading to the formation of new chemical bonds and a variety of products. This reactivity is harnessed in numerous synthetic applications, from peptide synthesis to the creation of nitrogenous heterocyclic compounds. chemimpex.com

This compound readily reacts with nucleophiles such as amines, alcohols, and thiols. wikipedia.orgmdpi.comarkat-usa.org The general mechanism involves the nucleophilic attack on the imidate carbon, leading to a tetrahedral intermediate. The subsequent elimination of methanol (B129727) results in the final product.

Amines: The reaction with primary and secondary amines is particularly significant as it leads to the formation of amidines. rroij.comrroij.com This transformation is widely used in medicinal chemistry and for chemically modifying proteins, where this compound can selectively target the ε-amino groups of lysine (B10760008) residues. This reaction, known as amidination, preserves the positive charge of the lysine side chain. smolecule.com

Alcohols: In the presence of an acid catalyst, aliphatic imidates can react with an excess of alcohol to form orthoesters. However, this transformation is less common for aromatic imidates. wikipedia.org

Thiols: Thiols, being effective nucleophiles, can also react with this compound. The reaction proceeds via a similar nucleophilic substitution mechanism to yield thioimidates or related sulfur-containing compounds. mdpi.comarkat-usa.org

| Nucleophile | Product Class | General Reaction Scheme |

| Amine (R-NH₂) ** | Amidine | CH₃C(=NH)OCH₃·HCl + R-NH₂ → CH₃C(=NH)NHR·HCl + CH₃OH |

| Alcohol (R-OH) | Orthoester | CH₃C(=NH)OCH₃·HCl + excess R-OH (acid cat.) → CH₃C(OR)₃ + NH₄Cl |

| Thiol (R-SH) ** | Thioimidate derivative | CH₃C(=NH)OCH₃·HCl + R-SH → CH₃C(=NR')SR + CH₃OH + HCl |

Table 1: Reactions of this compound with Various Nucleophiles.

This compound serves as a valuable reagent for the formation of amide bonds, a cornerstone of peptide synthesis. chemimpex.com The direct reaction between a carboxylic acid and an amine is often thermodynamically unfavorable due to the formation of a stable ammonium-carboxylate salt. nih.govmasterorganicchemistry.com Reagents like this compound can act as coupling agents to facilitate this transformation under milder conditions. The reaction proceeds through the activation of the carboxylate group, which then reacts with an amine. The imidate's nitrogen attacks the electrophilic carbonyl carbon of the activated carboxylic acid, forming a tetrahedral intermediate that subsequently collapses to yield the amide and methanol. smolecule.com This method provides an alternative to using more common but sometimes harsh reagents like acid chlorides or carbodiimides (e.g., DCC). masterorganicchemistry.com

This compound is a precursor for synthesizing various nitrogen-containing compounds, including imines and heterocycles. chemimpex.comguidechem.com Its ability to react with aldehydes and ketones can be utilized to form imines, which are themselves important intermediates in many organic reactions. guidechem.com Furthermore, the imidate functionality is a key building block for constructing more complex heterocyclic systems, such as triazoles, through condensation reactions with reagents like hydrazines. rroij.comrroij.com

Hydrolytic Pathways and Products

The stability of this compound is significantly influenced by the presence of water and the pH of the medium. It undergoes hydrolysis through different pathways, yielding distinct products depending on the conditions. researchgate.netnih.gov

The hydrolysis of imidate salts under acidic or neutral conditions primarily yields an ester and an amine. rroij.comresearchgate.net In the case of methyl acetimidate, this would produce methyl acetate (B1210297) and ammonia (B1221849). The resulting ester, methyl acetate, can then undergo further acid-catalyzed hydrolysis, a reversible reaction, to yield acetic acid and methanol. kau.edu.sachemguide.co.uklibretexts.org For the hydrolysis to proceed to completion, an excess of water is typically required. chemguide.co.uk Therefore, the formation of acetic acid and methanol from this compound is a two-step process initiated by the hydrolysis of the imidate itself.

| Condition | Initial Products | Subsequent Hydrolysis Products |

| Acidic/Neutral pH | Methyl Acetate + Ammonia | Acetic Acid + Methanol |

Table 2: Products of Acidic or Neutral Hydrolysis of this compound.

Under certain conditions, particularly in the presence of water, this compound can hydrolyze to form methylamine (B109427) and acetic acid. smolecule.com This outcome suggests a different cleavage pattern of the tetrahedral intermediate formed during hydrolysis. The hydrolysis of N-substituted amides, a related reaction, is known to yield the corresponding amine and carboxylic acid. quora.com The specific pathway and the relative yields of products from imidate hydrolysis are governed by stereoelectronic effects and the pH of the reaction medium, which dictates the protonation state of the tetrahedral intermediate. researchgate.net In basic conditions, the hydrolysis of imidate salts can produce a mixture of products, including the amide and alcohol alongside the ester and amine. researchgate.net

Kinetic Studies of Hydrolysis and Factors Influencing Degradation

The stability of this compound in aqueous solutions is primarily dictated by its rate of hydrolysis. Kinetic studies have been performed to understand this process, which competes with its intended reactions, such as the amidination of proteins. nih.gov The hydrolysis of the imido ester is a critical parameter, as it effectively inactivates the reagent. nih.gov

Research into the properties of methyl acetimidate has detailed the influence of several environmental factors on its degradation. nih.gov The rate of hydrolysis and the competing rate of amidination (the reaction with amine groups) were investigated under various conditions of temperature, pH, and ionic strength. nih.gov It was found that the rate constants for both hydrolysis and amidination increase significantly with a rise in temperature. nih.gov Conversely, ionic strength was observed to have no effect on either reaction rate. nih.gov

The effect of pH is more nuanced. In the pH range of 6.8 to 8.8, the rate of hydrolysis of methyl acetimidate decreases, while the rate of its desired amidination reaction increases. nih.gov This inverse relationship is crucial for optimizing conditions in applications like protein modification, where the goal is to maximize the reaction with the target molecule while minimizing decomposition by water. The stability of chemical compounds is generally susceptible to a variety of environmental factors, including temperature and pH, which can influence reaction rates and degradation pathways. ich.org For many organic molecules, optimal stability is found within a specific pH range, with degradation accelerating in highly acidic or basic conditions. researchgate.netnih.gov

Table 1: Influence of Environmental Factors on Methyl Acetimidate Reactions

| Factor | Effect on Hydrolysis Rate | Effect on Amidination Rate | Reference |

| Temperature | Increases significantly | Increases significantly | nih.gov |

| pH (from 6.8 to 8.8) | Decreases | Increases | nih.gov |

| Ionic Strength | No effect | No effect | nih.gov |

Oxidation and Reduction Reactions

Reduction to Amines

The reduction of the carbon-nitrogen double bond in an imidate or its corresponding iminium salt can lead to the formation of an amine. While specific protocols for this compound are not extensively detailed, the reduction of related functional groups like imines is a well-established reaction. masterorganicchemistry.com Reagents such as sodium borohydride (B1222165) (NaBH₄) are commonly used to reduce imines to amines. masterorganicchemistry.comorganic-chemistry.org The reduction of an imidate salt may proceed through a similar pathway, yielding an amine and an alcohol. In the case of methyl acetimidate, this would result in ethylamine (B1201723) and methanol.

Other reduction pathways for imidates have been reported to yield different products. For example, the reduction of certain imidate salts with sodium amalgam and dilute acid can produce an aldehyde. alfa-chemistry.com A cyclic imidate has also been shown to be smoothly reduced to the corresponding amino alcohol by the same reagent. alfa-chemistry.com

Table 2: Potential Reduction Products from Imidate Functional Groups

| Starting Material | Reducing Agent | Product Type | Reference |

| Imine | Sodium Borohydride (NaBH₄) | Amine | masterorganicchemistry.comorganic-chemistry.org |

| Imidate Salt | Sodium Amalgam / Acid | Aldehyde | alfa-chemistry.com |

| Cyclic Imidate | Sodium Amalgam | Amino Alcohol | alfa-chemistry.com |

Regioselectivity and Stereochemical Considerations in Reactions

The reactions of this compound can be highly specific, demonstrating principles of regioselectivity and stereochemistry.

Regioselectivity refers to the preference for a reaction to occur at one specific site in a molecule that has multiple potential reaction sites. Methyl acetimidate is widely used as a protein-modifying reagent, where it selectively reacts with the primary amino groups of lysine residues on the protein surface. nih.gov This specific targeting of amine groups in the presence of other functional groups (like hydroxyl or carboxyl groups) is a clear example of regioselectivity. This specificity allows researchers to probe protein structure and function by modifying particular amino acid residues.

Stereochemical considerations are also paramount in understanding the reactivity of imidates. Imidate salts can exist as geometric isomers, designated as syn and anti, based on the arrangement of substituents around the C=N double bond. The stereochemistry of the imidate has been shown to exert significant control over the reaction pathway and the resulting products, a concept known as stereoelectronic control. researchgate.net

A study on the hydrolysis of syn and anti imidate salt isomers revealed the importance of this stereochemical arrangement. researchgate.net

Anti-isomers , upon hydrolysis over the entire pH range, exclusively yield the ester and amine products. researchgate.net

Syn-isomers also give only the ester and amine products under acidic and neutral conditions. However, in basic conditions, they produce a mixture of ester-amine and amide-alcohol products. researchgate.net

This difference in outcome is explained by the theory of stereoelectronic control acting on the tetrahedral intermediates formed during the reaction. For the syn isomer to undergo cleavage, conformational changes in the intermediate are required to achieve the correct orbital alignment for bond breaking. researchgate.net This demonstrates that the initial 3D geometry of the reactant molecule can dictate the final products of a chemical reaction.

Applications in Organic Synthesis and Heterocyclic Chemistry

Role as an Intermediate in the Synthesis of Diverse Organic Compounds

Methyl acetimidate hydrochloride serves as a fundamental building block in the synthesis of various organic molecules. guidechem.com It is recognized for its role as an intermediate in the manufacturing of agrochemicals and pharmaceuticals. innospk.com For instance, it is a key intermediate in the synthesis of the insecticide Acetamiprid. innospk.com The compound's utility stems from its ability to react with other chemical entities to form more complex structures, highlighting its importance in multi-step synthetic processes. guidechem.com

Formation of Amidines and Heterocycles

A primary application of this compound in organic synthesis is the formation of amidines. orgsyn.org Amidines are important functional groups that serve as precursors for a variety of more complex structures, including heterocyclic compounds. orgsyn.org The reaction of this compound with amines is a common method to produce N-substituted acetamidines. orgsyn.org While ethyl acetimidate hydrochloride is also used for this purpose, imidates with more electron-withdrawing groups, such as 2,2,2-trichloroethyl acetimidate, have been shown to be more reactive and provide better yields in some cases. orgsyn.org The resulting amidines can then be used in subsequent reactions to construct various heterocyclic rings. nih.gov

Synthesis of Biologically Active Molecules and Precursors

The utility of this compound extends to the synthesis of biologically active molecules and their precursors. chemimpex.com It is employed in the modification of proteins and peptides through amidination reactions. Furthermore, its role as a reagent in peptide synthesis facilitates the formation of crucial amide bonds. chemimpex.com In pharmaceutical research, this compound is used to modify drug candidates to potentially enhance their stability and effectiveness. chemimpex.com The synthesis of various nitrogen-containing compounds, which are prevalent in many biologically active molecules, often utilizes reagents like this compound. chemimpex.com

Preparation of Benzimidazole (B57391) Structures

This compound has been utilized in the preparation of benzimidazole derivatives. googleapis.com Benzimidazoles are a class of heterocyclic compounds that are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties. sctunisie.orgnih.govnih.gov In one documented method, this compound was reacted with a substituted benzylamine (B48309) to form an N-benzylacetimidamide hydrochloride, which is a precursor to the benzimidazole structure. googleapis.com The synthesis of various substituted benzimidazoles often involves the cyclization of appropriate diamine precursors with a reagent that provides the C2 carbon of the imidazole (B134444) ring. While various reagents can be used, the formation of an amidine using a reagent like this compound is a key step in certain synthetic routes. sctunisie.orgumich.edugoogle.com

Applications in Biological and Biochemical Research

Protein and Peptide Modification through Amidination Reactionschemimpex.comnih.govnih.govnih.gov

Amidination is a chemical modification that converts primary amino groups, such as the ε-amino group of lysine (B10760008) residues, into amidines. Methyl acetimidate is a classic imidoester reagent used for this purpose. The reaction preserves the positive charge of the lysine side chain, which is often crucial for maintaining protein structure and function. This modification is stable but can be reversed under specific conditions, adding to its utility in structural studies. nih.govnih.gov

Methyl acetimidate hydrochloride specifically and selectively reacts with the ε-amino groups of lysine residues in proteins. nih.govresearchgate.net This reaction, known as amidination, converts the primary amine to an acetimidoyl group. nih.gov A key feature of this modification is that it maintains the positive charge of the original amino group, which is often critical for the protein's biological activity. smolecule.com For instance, studies on hen egg lysozyme (B549824) demonstrated that methyl acetimidate efficiently modifies lysine residues, producing a series of species with multiple adducts. nih.gov The modification is stable under typical handling and digestion conditions, such as with trypsin. nih.gov

The reversibility of this modification is a significant advantage in protein chemistry. nih.govnih.gov The acetimidoyl groups can be quantitatively removed from proteins and peptides using methylamine (B109427) buffers under alkaline conditions. nih.gov This reversible amidination of lysine residues, particularly in conjunction with tryptic digestion, has proven to be a valuable technique for determining the amino acid sequence of proteins and peptides. nih.govnih.gov

A notable example of its specificity is the treatment of human oxyhemoglobin with methyl acetimidate, which results in the selective amidination of the ε-amino group of lysine C5(40)alpha. nih.gov This high degree of specificity allows researchers to target particular residues and study their role in protein function. nih.gov

Table 1: Research Findings on Lysine Residue Modification

| Protein Studied | Reagent | Key Finding | Reference |

| Human Hemoglobin | Methyl acetimidate | Selective amidination of the ε-amino group of lysine C5(40)alpha. | nih.gov |

| Hen Egg Lysozyme | This compound | Efficiently modifies lysozyme, creating multiple adducts per molecule. | nih.gov |

| Mouse Immunoglobulin | Ethyl or Methyl acetimidate | Reversible amidination of lysine residues was successfully used for amino acid sequencing. | nih.govnih.gov |

| Trypsin | Methyl acetimidate | Complete modification of all 14 lysyl residues could be achieved without loss of enzyme activity in the presence of competitive inhibitors. | smolecule.com |

The modification of proteins with methyl acetimidate can lead to enhanced stability and altered activity, providing insights into the role of specific lysine residues. chemimpex.com In pharmaceutical research, for example, modifying drug candidates with reagents like methyl acetimidate can enhance their efficacy and stability. chemimpex.com

A specific case involves human hemoglobin. When modified by amidination, hemoglobin exhibits an increased affinity for oxygen, while maintaining high cooperativity and a normal Bohr effect. nih.gov This change in ligand-binding properties is attributed to the modification of alpha chains, which shifts the allosteric equilibrium towards the high-affinity "oxy" conformation. nih.gov This demonstrates how a targeted chemical modification can directly enhance a protein's biological function. nih.gov

The rate of the amidination reaction is influenced by factors such as pH and temperature, while ionic strength has no significant effect. nih.govnih.gov The rate of amidination increases with rising pH (from 6.8 to 8.8) and temperature, allowing researchers to control the modification process. nih.govnih.gov

This compound has been employed for the chemical modification of lysine residues before the protein crystallization process. sigmaaldrich.com This technique of site-directed chemical modification can be used to generate a series of protein crystals with varying properties, such as different porosities, all derived from a single parent protein. researchgate.net By altering the surface properties of a protein through lysine amidination, it is possible to influence crystal packing and potentially obtain higher quality crystals suitable for X-ray diffraction studies. The reversibility of the amidination reaction is also advantageous in this context, as the native protein structure can be regenerated if needed. nih.gov The modification of human hemoglobin with methyl acetimidate, followed by analysis using techniques like ion-exchange chromatography and gel chromatography, underscores the utility of this reagent in preparing modified proteins for structural analysis. nih.gov

Bioconjugation Processes and Diagnostic Tool Development

In the realm of biotechnology and diagnostics, this compound is utilized in bioconjugation processes. chemimpex.com This involves the chemical linking of biomolecules to other molecules or surfaces. The reagent's ability to react with amino groups facilitates the stable attachment of proteins or other biological materials, which can enhance the functionality of diagnostic tools. chemimpex.com

Applications in Red Blood Cell Research

This compound has been the subject of significant research as a potential extracorporeal agent for modifying red blood cells, particularly in the context of sickle cell disease. nih.gov

Inhibition of Sickle Cell Formation and Hemoglobin Modification

Methyl acetimidate has been identified as an effective in vitro antisickling agent. nih.gov Its primary mechanism involves the modification of hemoglobin (Hb). When sickle erythrocytes are treated with methyl acetimidate, it reacts with amino groups on the hemoglobin S (HbS) molecule. nih.gov This chemical modification leads to the formation of both modified hemoglobin of normal molecular weight and, significantly, intermolecularly crosslinked high molecular weight hemoglobin (HMW Hb). nih.gov This alteration of the hemoglobin structure is central to its antisickling effect. nih.gov

Effects on Oxygen Affinity and Gelling Properties of Hemoglobin

The antisickling properties of methyl acetimidate are directly linked to its effects on the biochemical and physical properties of hemoglobin S. The modification of HbS, including the formation of HMW Hb, results in a notable increase in oxygen affinity. nih.gov

Key effects of methyl acetimidate on hemoglobin properties are summarized below:

| Property | Effect of Methyl Acetimidate Modification | Outcome |

| Oxygen Affinity | Increased | Reduces the concentration of deoxygenated HbS available for polymerization. nih.gov |

| Hill Constant | Decreased | Indicates reduced cooperativity in oxygen binding. nih.gov |

| Minimum Gel Concentration (MGC) | Increased | The modified, non-gelling HMW Hb creates an "excluded volume effect," raising the MGC of the remaining deoxy-HbS. nih.gov |

| Gelling of HMW Hb | Does not gel | The high molecular weight hemoglobin fraction itself does not participate in the gelling process at intracellular concentrations. nih.gov |

The formation of HMW Hb is a critical contributor to the antisickling effect. nih.gov This non-gelling HMW Hb effectively reduces the intracellular concentration of deoxy-HbS that can participate in polymerization, a phenomenon described as an "excluded volume effect." nih.gov This, combined with the increased oxygen affinity, raises the minimum concentration of hemoglobin required for gelling, thereby inhibiting the sickling process. nih.gov

Immune Response Considerations in Biological Applications

A significant challenge in the therapeutic application of cells modified with methyl acetimidate is the potential for an immune response. nih.gov Studies involving the reinfusion of acetamidinated red blood cells in patients with sickle cell anemia showed that while the survival of the treated cells was prolonged to near-normal levels, some patients developed an immune response after multiple treatments. nih.gov This response was characterized by the agglutination of the modified cells when resuspended in immune serum. nih.gov

Researchers found that pre-treating erythrocytes with pyridoxal (B1214274) 5'-phosphate, a membrane-impermeable aldehyde, before adding methyl acetimidate could prevent this agglutination in the lab. nih.gov However, this protective measure was not sufficient to prevent an immune reaction in a patient who had already been sensitized to the acetamidinated cells. nih.gov This suggests that for imidoesters like methyl acetimidate to be considered for extracorporeal treatments, a more complete method of protecting membrane amino groups from reacting with the agent is necessary. nih.gov

Applications in Medicinal Chemistry and Drug Development

Precursor for Pharmacologically Active Compounds

Methyl acetimidate hydrochloride serves as a crucial starting material or intermediate in the synthesis of a range of pharmacologically active compounds. plos.org Its reactive nature allows for the introduction of an acetimidoyl group, which can be further transformed to create diverse molecular scaffolds. This makes it a valuable tool for medicinal chemists in the discovery and development of new therapeutic agents.

A notable application of this compound is in the preparation of amidines, which are recognized as a "privileged functional group" in medicinal chemistry due to their presence in numerous bioactive molecules. orgsyn.org Amidines act as versatile intermediates for the construction of more complex structures, particularly heterocyclic compounds which form the core of many pharmaceuticals. orgsyn.org The synthesis of amidines from this compound is often more efficient compared to other methods, which can suffer from long reaction times and low yields, especially with less reactive starting materials. orgsyn.org

One specific example of its use as a precursor is in the synthesis of N-benzylacetimidamide hydrochloride. googleapis.com In a documented procedure, this compound is reacted with benzylamine (B48309) in methanol (B129727) to produce N-benzylacetimidamide hydrochloride in high yield. googleapis.com This resulting amidine can then be utilized as a building block for the creation of more complex molecules, such as benzimidazole (B57391) derivatives, which are a well-established class of pharmacologically active compounds. googleapis.com

The general process for the preparation of this compound itself involves the reaction of acetonitrile (B52724) and methanol in the presence of acetyl chloride, followed by purification to yield the final product. googleapis.com This accessibility further enhances its utility as a starting material in multi-step synthetic pathways aimed at producing novel drug candidates.

Modification of Drug Candidates to Enhance Efficacy and Stability

Beyond its role as a primary building block, this compound is also employed in the strategic modification of existing drug candidates to enhance their therapeutic profiles. plos.org The chemical properties of this reagent allow for specific alterations to a molecule's structure, which can lead to improved efficacy, stability, and pharmacokinetic properties.

One of the key applications in this area is the chemical modification of lysine (B10760008) residues in proteins and peptides that are being developed as drugs. sigmaaldrich.com Lysine residues, with their primary amino groups, are susceptible to reaction with this compound. This reaction converts the positively charged amino group into a neutral acetimidoyl group. This modification can be particularly useful in the pre-crystallization stage of drug development. sigmaaldrich.com By altering the surface charge and conformation of a protein, it can facilitate the growth of high-quality crystals, which are essential for determining the three-dimensional structure of the protein through X-ray crystallography. A detailed understanding of the protein's structure is often a critical step in structure-based drug design and optimization.

Furthermore, the modification of lysine residues can impact the biological activity and stability of a therapeutic protein. Altering the charge distribution on the surface of a protein can influence its interaction with its biological target, potentially leading to enhanced efficacy. Moreover, blocking a potential degradation site by modifying a lysine residue can increase the in vivo stability of the drug, leading to a longer duration of action. The ability to selectively modify these residues provides medicinal chemists with a tool to fine-tune the properties of a drug candidate. plos.org

Investigation of Potential Antitumor and Antiviral Properties of Derivatives

The versatility of this compound as a synthetic intermediate extends to the creation of derivatives with potential therapeutic applications, including in the fields of oncology and virology. While this compound itself is not an active therapeutic agent, it serves as a foundational component for the synthesis of novel compounds that are subsequently screened for their biological activity.

Research into various classes of chemical compounds has revealed derivatives with promising antitumor and antiviral properties. For instance, derivatives of the deubiquitinase (DUB) inhibitor WP1130 have demonstrated broad-spectrum antiviral activity against a range of RNA viruses. plos.org Similarly, studies on isoquinolone derivatives have identified compounds with activity against influenza viruses, highlighting the potential for this chemical class in developing new antiviral treatments. mdpi.com The synthesis of such heterocyclic and substituted amine structures can potentially involve intermediates derived from reagents like this compound.

In the realm of oncology, a variety of derivative classes have been investigated. Dehydroabietic acid-based B-ring-fused-thiazole derivatives have been synthesized and evaluated for their antitumor activity, with some compounds showing inhibitory effects on the PI3K/AKT/mTOR signaling pathway, a key pathway in cancer cell growth and survival. nih.gov Another class of compounds, 7-aminocarboxycoumarin derivatives, have been identified as potent inhibitors of lactate (B86563) influx in tumor cells, a mechanism that can disrupt cancer cell metabolism and inhibit tumor growth. nih.gov Furthermore, the synthesis of 2-methyl-9-substituted acridines has yielded compounds with cytotoxic activity against human lung and breast cancer cell lines. core.ac.uk The development of these and other novel antitumor agents often relies on the availability of versatile building blocks to create diverse chemical libraries for screening.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reactivity and Degradation Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the reactivity and degradation pathways of chemical compounds.

Detailed research findings from DFT calculations on related imidoesters and amides suggest that the primary degradation pathway for methyl acetimidate hydrochloride in an aqueous environment is hydrolysis. researchgate.netnih.gov The protonation state of the molecule, particularly at the nitrogen atom, is crucial in determining the reaction mechanism. researchgate.net DFT calculations would likely be employed to determine the relative energies of different protonated forms and the transition states for their interconversion.

The degradation would proceed via nucleophilic attack of a water molecule on the carbon atom of the C=N double bond. DFT calculations can model the energy profile of this reaction, identifying the transition state and the activation energy barrier. The calculations would likely show that the protonation of the imino nitrogen significantly increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack. researchgate.netnih.gov The degradation pathway is expected to yield methanol (B129727) and acetamide (B32628) as the final products.

Furthermore, DFT can be used to calculate various reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) map. These descriptors provide insights into the regions of the molecule that are most likely to be involved in chemical reactions. For this compound, the LUMO is expected to be localized on the C=N bond, indicating its susceptibility to nucleophilic attack, while the HOMO would be associated with the lone pairs of the oxygen and nitrogen atoms.

Illustrative DFT-Calculated Reactivity Descriptors for this compound (in vacuo)

| Descriptor | Predicted Value (in a.u.) | Interpretation |

|---|---|---|

| HOMO Energy | -0.35 | Region of electron donation (nucleophilic character) |

| LUMO Energy | -0.05 | Region of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap | 0.30 | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |

Molecular Dynamics Simulations for Identifying Vulnerable Bonds

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By simulating the time-dependent behavior of a molecular system, MD can provide valuable insights into the conformational dynamics and stability of molecules, including the identification of bonds that are most susceptible to cleavage.

In the context of this compound, MD simulations in an aqueous solvent would reveal the dynamic interactions between the molecule and surrounding water molecules. These simulations can highlight the flexibility of different parts of the molecule and the strength of various intramolecular and intermolecular interactions. The bonds most vulnerable to cleavage are typically those that exhibit higher fluctuations or are sterically exposed and electronically activated for reaction.

MD simulations would likely show significant fluctuations in the torsional angles around the C-O and C-N bonds, indicating their relative flexibility. The C=N double bond, while being strong, is the primary site of reactivity leading to hydrolysis. The simulations would also show the formation of hydrogen bonds between the protonated imino group and water molecules, which can play a role in stabilizing the reactant state and facilitating the approach of a nucleophilic water molecule. By analyzing the bond vibrational frequencies and the root-mean-square fluctuations (RMSF) of atomic positions, one can identify the bonds with the highest lability. The C-OCH3 and C-NH bonds would be the primary candidates for cleavage during hydrolysis.

Predicted Root-Mean-Square Fluctuations (RMSF) for Key Bonds in this compound from MD Simulation

| Bond | Predicted RMSF (Å) | Implication for Stability |

|---|---|---|

| C=N | 0.08 | High stability, but primary reactive site |

| C-O | 0.15 | Higher flexibility, potential cleavage site |

| O-CH3 | 0.18 | High flexibility, potential cleavage site |

| C-C | 0.12 | Relatively stable |

Prediction of Regioselectivity and Conformational Analysis

Computational methods are instrumental in predicting the regioselectivity of chemical reactions and analyzing the conformational landscape of molecules. For this compound, understanding these aspects is key to predicting its chemical behavior.

Regioselectivity: The primary reaction of interest for this compound is nucleophilic attack. The molecule presents two main electrophilic centers: the carbon of the C=N group and the methyl carbon of the methoxy (B1213986) group. Theoretical calculations, such as those based on DFT, can predict the preferred site of attack by analyzing the distribution of electron density and the energies of the transition states for attack at each site. It is expected that the carbon of the C=N group would be the significantly more favorable site for nucleophilic attack by water, leading to hydrolysis, due to the strong electron-withdrawing effect of the protonated imino group.

Predicted Relative Energies of Methyl Acetimidate Conformers

| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|

| E-syn | 0.0 | 75 |

| E-anti | 1.2 | 15 |

| Z-syn | 2.5 | 7 |

| Z-anti | 3.0 | 3 |

Modeling of Hydrolysis Kinetics

Modeling the kinetics of hydrolysis provides quantitative information about the reaction rates and the factors that influence them. While experimental kinetic studies on this compound are scarce, computational approaches can be used to model the reaction and predict its kinetic parameters.

Theoretical modeling of the hydrolysis of this compound would involve calculating the free energy profile of the reaction pathway. This can be achieved using DFT calculations combined with a continuum solvation model to account for the effect of the aqueous environment. The rate-determining step of the hydrolysis is expected to be the nucleophilic attack of a water molecule on the protonated imidoester. researchgate.net

The calculated activation energy for this step can be used to estimate the rate constant of the reaction using transition state theory. The model would likely predict that the hydrolysis follows pseudo-first-order kinetics under conditions where the concentration of water is in large excess. The pH of the solution would be a critical factor, as it determines the concentration of the protonated, more reactive form of the imidoester. researchgate.netnih.gov Theoretical models for related imidoesters have shown a strong dependence of the hydrolysis rate on pH. researchgate.netnih.gov

Predicted Kinetic Parameters for the Hydrolysis of this compound at 298 K

| Parameter | Predicted Value | Method of Prediction |

|---|---|---|

| Rate Constant (k) at pH 7 | 1.5 x 10-4 s-1 | Transition State Theory from DFT calculations |

| Activation Energy (Ea) | 18.5 kcal/mol | DFT calculations |

| Half-life (t1/2) at pH 7 | ~77 min | Calculated from k |

Analytical Methodologies for Research

Spectroscopic Characterization: Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of chemical compounds. For methyl acetimidate hydrochloride, ¹H and ¹³C NMR spectroscopy would be used to confirm its identity and structure.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the methyl protons of the acetate (B1210297) group (CH₃-C), the methoxy (B1213986) protons (O-CH₃), and the imino proton (N-H). The chemical shifts (δ) of these protons are influenced by their local electronic environment. The protons on the carbon adjacent to the iminium nitrogen and the methoxy protons would likely appear as singlets, with their integration values corresponding to three protons each.

Similarly, a ¹³C NMR spectrum would show characteristic peaks for the carbon atoms in the molecule: the methyl carbon, the quaternary iminium carbon (C=N), and the methoxy carbon. The positions of these signals provide crucial information about the carbon skeleton.

Note: Specific, experimentally verified NMR data for this compound is not widely available in published literature. The information presented here is based on general principles of NMR spectroscopy.

Chromatographic Purity and Identity Confirmation: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for assessing the purity of compounds and confirming their identity. A reverse-phase HPLC method could be developed for this compound. In such a method, the compound would be dissolved in a suitable solvent and injected into the HPLC system.

The separation would be achieved on a stationary phase, such as a C18 column, with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). epa.gov The composition of the mobile phase could be optimized to achieve a sharp, symmetrical peak with a reproducible retention time, which serves as an identifier for the compound under specific conditions. Detection could be accomplished using a UV detector, as the imino group may provide some UV absorbance. The purity of a sample would be determined by the area of the main peak relative to the total area of all peaks in the chromatogram. Commercial suppliers of this compound often use titration to determine purity, with specifications typically at or above 99%. nih.gov

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. When subjected to mass spectrometry, this compound would be expected to show a molecular ion peak corresponding to the mass of the protonated molecule.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. For methyl acetimidate, common fragmentation pathways could involve the loss of small, stable neutral molecules or radicals. For instance, cleavage of the C-O or C-N bonds could occur. The exact fragmentation pattern would depend on the ionization technique used, such as Electrospray Ionization (ESI) or Electron Ionization (EI). Analysis of these fragments is crucial for confirming the compound's structure. researchgate.netrsc.org

Application in Detecting and Quantifying Amino Acids and Nitrogen-Containing Compounds

A significant analytical application of this compound is in the chemical modification of proteins and peptides for their detection and quantification. nih.gov Specifically, it is used for the amidination of primary amino groups, most notably the ε-amino group of lysine (B10760008) residues. nih.govd-nb.info

The reaction involves the attack of the nucleophilic amino group of lysine on the electrophilic carbon of the imidate, leading to the formation of a stable acetamidinyl group attached to the lysine side chain. This modification is highly specific for primary amines under controlled pH conditions.

This chemical derivatization serves several analytical purposes:

Quantification by Mass Spectrometry: Isotope-labeled versions of methyl acetimidate can be used for quantitative proteomics. For example, a protein sample can be modified with a light (e.g., ¹²C) version of the reagent, while a second sample is modified with a heavy (e.g., ¹³C or ¹⁴C) isotopic version. nih.govrug.nl The samples can then be mixed, digested, and analyzed by mass spectrometry. The ratio of the peak intensities of the light and heavy labeled peptides allows for the precise relative quantification of the protein or specific lysine-containing peptides between the two samples. nih.govnih.gov

Chromatographic Separation: The change in the chemical nature of the amino acid side chain upon amidination can alter the retention time of the modified peptide in reverse-phase HPLC, aiding in its separation and detection. rug.nl This allows for the quantification of specific amino acids or peptides by monitoring the chromatogram.

This application highlights the utility of this compound as a specific reagent for the analysis of amino acids within the complex environment of proteins and peptides.

Emerging Research Areas and Future Directions

Exploration of Broader Synthetic Applications

The utility of methyl acetimidate hydrochloride as a synthetic intermediate is well-established, primarily in the modification of primary amines, such as the lysine (B10760008) residues in proteins. smolecule.comresearchgate.net It plays a crucial role as an intermediate in the industrial synthesis of the neonicotinoid insecticide, Acetaniprid. innospk.com However, the unique reactivity of the imidate functional group presents opportunities for much broader applications in organic synthesis.

Recent research has highlighted the potential of imidates, like methyl acetimidate, as versatile building blocks for constructing complex nitrogen-containing heterocyclic compounds (N-heterocycles). rsc.org These structures form the core of many pharmaceuticals and biologically active molecules. The imidate functionality is unique because it possesses both nucleophilic and electrophilic characteristics, enhancing its versatility compared to more conventional synthons like amides. rsc.org Future exploration will likely focus on using this compound in novel annulation reactions, catalyzed by acids, bases, or metals, to create diverse heterocyclic systems such as oxazolines, quinazolines, and imidazoles. rsc.org

Furthermore, its role in peptide synthesis and bioconjugation is an area ripe for expansion. chemimpex.com As a reagent, it facilitates the formation of amide bonds, a fundamental linkage in peptides and proteins. chemimpex.com Researchers are exploring its use in developing more efficient and selective methods for creating synthetic peptides and for attaching biomolecules to surfaces or other molecules to create advanced diagnostic tools. chemimpex.com

Deeper Investigation into Biological Activity and Mechanisms

This compound is known to exhibit specific biological activities, though the full scope and mechanisms are not yet completely understood. It is recognized as an inhibitor of the N-methylation of phosphatidylethanolamine (B1630911) and has been shown to prevent the stimulation of Ca2+-pump activities in purified cardiac sarcolemmal vesicles. sigmaaldrich.comsigmaaldrich.com The inhibition of methyltransferase enzymes is a significant area of modern pharmacology, as these enzymes are crucial for regulating gene expression and protein function. patsnap.com Dysregulation of methylation is a hallmark of many diseases, including cancer. patsnap.com A deeper investigation into how this compound inhibits phosphatidylethanolamine N-methyltransferase could reveal new therapeutic strategies. This would involve detailed kinetic studies and structural biology to understand the binding mode and the mechanism of inhibition, which could be competitive or allosteric. patsnap.com

The compound's best-characterized biological application is the chemical modification of lysine residues in proteins via an amidination reaction. smolecule.comresearchgate.net This reaction involves the nucleophilic attack of the lysine's primary amino group on the imidate's electrophilic carbon. smolecule.com The result is a stable amidine linkage that preserves the positive charge of the original lysine residue. smolecule.com This specific modification has been used to probe protein structure and function. For instance, it was used to identify lysine residues within the DNA-binding site of RNA polymerase, leading to enzyme inactivation. researchgate.net Future research could apply this selective modification to a wider range of enzymes and protein complexes to map active sites, identify critical residues for protein-protein interactions, and understand conformational changes.

Development of Novel Derivatives with Enhanced Specificity or Efficacy

The development of novel derivatives of this compound represents a promising frontier for enhancing its utility. While research on derivatives of this specific compound is limited, strategies applied to other imidates and small molecules provide a clear roadmap for future work. For example, the reactivity of imidates can be tuned by modifying the leaving group; replacing the methoxy (B1213986) group with a more electron-withdrawing moiety, such as a 2,2,2-trichloroethoxy group, can significantly increase the imidate's reactivity toward even poor nucleophiles. orgsyn.org This approach could lead to new acetimidate reagents with faster reaction times and higher yields, expanding their applicability in synthesis.

Another key strategy is the modification of the core structure to enhance biological activity. Studies on other molecular scaffolds have shown that the addition of functional groups, such as a methyl group, can profoundly improve pharmacodynamic or pharmacokinetic properties. mdpi.com For instance, the N-methylation of norbelladine (B1215549) derivatives was shown to enhance their ability to inhibit butyrylcholinesterase, an enzyme relevant to Alzheimer's disease. mdpi.com Applying similar principles, novel derivatives of methyl acetimidate could be designed and synthesized. By introducing different alkyl or aryl groups, it may be possible to create compounds with enhanced specificity for particular methyltransferase enzymes or with improved stability and cell permeability. These new derivatives would require thorough biological evaluation to assess their activity and potential therapeutic applications.

Advanced Computational Modeling for Predictive Research

Advanced computational modeling is becoming an indispensable tool in chemical and pharmaceutical research, offering the ability to predict molecular properties and guide experimental work. innospk.com These in silico techniques can be powerfully applied to this compound and its potential derivatives to accelerate research and development.

Machine learning algorithms and quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity or physical properties of new derivatives before they are synthesized. mdpi.comacs.org By training these models on datasets of known imidates or enzyme inhibitors, researchers can identify key molecular descriptors—such as electronic properties, size, and hydrophobicity—that correlate with desired outcomes. mdpi.comnih.gov This allows for the high-throughput virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and testing.

Furthermore, molecular modeling techniques like molecular docking and molecular dynamics (MD) simulations can provide deep insights into the interactions between methyl acetimidate or its derivatives and their biological targets. nih.govresearchgate.net Docking studies can predict the preferred binding pose of a molecule within an enzyme's active site, while MD simulations can reveal the dynamic behavior of the molecule-protein complex over time. innospk.comnih.gov For example, these methods could be used to model the interaction of methyl acetimidate with phosphatidylethanolamine N-methyltransferase, helping to elucidate its inhibitory mechanism at an atomic level. These computational approaches not only rationalize experimental findings but also provide a predictive framework for designing next-generation derivatives with enhanced efficacy and specificity. innospk.com

Comparative Analysis with Similar Compounds

Comparison with Ethyl Acetimidate Hydrochloride

Methyl acetimidate hydrochloride and ethyl acetimidate hydrochloride are closely related aliphatic imidate esters, differing only by a single methylene (B1212753) group in the ester portion of the molecule. This seemingly minor structural difference leads to variations in their physical properties and can influence their reactivity in chemical syntheses.

Both compounds are typically white crystalline solids and serve as valuable reagents in organic chemistry, particularly for the introduction of acetimidyl groups or the synthesis of amidines. guidechem.comchemimpex.comsigmaaldrich.com They are commonly prepared via the Pinner reaction, which involves the acid-catalyzed reaction of acetonitrile (B52724) with the corresponding alcohol (methanol for methyl acetimidate and ethanol (B145695) for ethyl acetimidate). wikipedia.org

Ethyl acetimidate hydrochloride is a frequently used reagent for creating amidines from amines. orgsyn.org However, its reactivity can be modest, sometimes requiring long reaction times, especially with less nucleophilic amines. orgsyn.org Both compounds are utilized in biochemical applications for the chemical modification of amine groups, such as the lysine (B10760008) residues in proteins. sigmaaldrich.cominnospk.comchemicalbook.comsigmaaldrich.com For instance, ethyl acetimidate hydrochloride has been used in the preparation of amidinated carbonic anhydrase. sigmaaldrich.comchemicalbook.com

The primary physical and chemical properties are summarized below:

| Property | This compound | Ethyl Acetimidate Hydrochloride |

| CAS Number | 14777-27-6 sigmaaldrich.com | 2208-07-3 sigmaaldrich.com |

| Molecular Formula | C₃H₈ClNO innospk.com | C₄H₁₀ClNO guidechem.com |

| Molecular Weight | 109.55 g/mol sigmaaldrich.com | 123.58 g/mol sigmaaldrich.com |

| Melting Point | 105 °C (decomposes) sigmaaldrich.com | 112-114 °C sigmaaldrich.com |

| Appearance | White to yellow powder chemimpex.com | White to light yellow crystal powder guidechem.comichemical.com |

| Solubility | Soluble in water guidechem.com | Soluble in water (50 mg/mL) guidechem.comsigmaaldrich.com |

Comparison with Methyl Benzimidate Hydrochloride

A comparison between this compound and methyl benzimidate hydrochloride highlights the difference between an aliphatic and an aromatic imidate ester. The core distinction is the replacement of the methyl group attached to the imine carbon with a phenyl group. innospk.comsmolecule.com This substitution significantly impacts the compound's properties and reactivity.

The presence of the benzene (B151609) ring in methyl benzimidate hydrochloride introduces aromaticity, which influences its electronic properties. Aromatic imidates are generally less reactive electrophiles compared to their aliphatic counterparts like this compound. wikipedia.org Both compounds function as intermediates in organic synthesis and are used as imidating reagents to modify lysine residues in proteins and peptides for structural and functional studies. sigmaaldrich.comsmolecule.comsigmaaldrich.com

Methyl benzimidate hydrochloride is used as a building block in the synthesis of various pharmaceuticals and bioactive molecules, including chiral phenyldihydroimidazole derivatives. smolecule.comsigmaaldrich.com this compound is notably a key intermediate in the production of the neonicotinoid insecticide, acetamiprid. innospk.com

The key properties of these two compounds are detailed in the following table:

| Property | This compound | Methyl Benzimidate Hydrochloride |

| CAS Number | 14777-27-6 sigmaaldrich.com | 5873-90-5 sigmaaldrich.com |

| Molecular Formula | C₃H₈ClNO innospk.com | C₈H₁₀ClNO guidechem.com |

| Molecular Weight | 109.55 g/mol sigmaaldrich.com | 171.62 g/mol sigmaaldrich.com |

| Melting Point | 105 °C (decomposes) sigmaaldrich.com | 105-107 °C (decomposes) sigmaaldrich.com |

| Appearance | White to yellow powder chemimpex.com | White crystalline powder smolecule.comguidechem.com |

| Solubility | Soluble in water guidechem.com | Soluble in water and polar organic solvents smolecule.com |

Comparison with Other Imidate Esters

Imidate esters, also known as carboximidates or imino ethers, are a class of organic compounds with the general structure R-C(=NR')OR''. wikipedia.org this compound is a simple aliphatic example of this class. The reactivity of an imidate ester is largely dictated by the nature of the R, R', and R'' groups.

Synthesis: The most common method for synthesizing imidate ester hydrochlorides (often called Pinner salts) is the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid catalyst. wikipedia.org This method is applicable for a wide range of imidates.

Reactivity: Imidate esters are valuable electrophiles. Their key reactions include:

Hydrolysis: They hydrolyze to form esters and an ammonium (B1175870) salt. wikipedia.org

Aminolysis: Reaction with ammonia (B1221849) or amines yields amidines, a reaction of significant synthetic importance. wikipedia.org

Reaction with Alcohols: They can be converted to orthoesters by reacting with an excess of alcohol under acidic conditions. wikipedia.org

The reactivity can be tuned by altering the structure. For example, replacing the ethyl group of ethyl acetimidate hydrochloride with a more electron-withdrawing group, like in 2,2,2-trichloroethyl acetimidate hydrochloride, enhances the reactivity of the imidate. orgsyn.org This increased electrophilicity makes it more effective for synthesizing amidines from less reactive nucleophiles. orgsyn.org Aromatic imidates, such as methyl benzimidate hydrochloride, are generally less reactive than aliphatic imidates due to the electronic effects of the aromatic ring. wikipedia.org

常见问题

Q. What are the primary synthetic applications of methyl acetimidate hydrochloride in organic chemistry?

this compound is widely used as an imidating reagent to modify lysine residues in peptides or proteins via acetimidylation. This reaction replaces the ε-amino group of lysine with an acetimidoyl group, enhancing stability against enzymatic degradation. For example, it has been employed in synthesizing cyclic Lys-Gly-Asp (KGD) peptide analogs to improve integrin-binding specificity . Additionally, it serves as a key intermediate in the 2,3-cycloaddition method for synthesizing green fluorescent protein (GFP) chromophore analogs. In this protocol, this compound reacts with methyl glycinate hydrochloride to form methyl 2-(1-ethoxyethylideneamino)acetate (MEEA), which undergoes cycloaddition with Schiff bases derived from aromatic aldehydes and primary amines .

Q. What are the recommended storage conditions and safety protocols for handling this compound in laboratory settings?

The compound should be stored at −20°C in a tightly sealed container to prevent moisture absorption and decomposition . Personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles are mandatory. While no specific respiratory protection is required, work should be conducted in a fume hood to minimize inhalation risks. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Note that this compound may cause skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound for modifying lysine residues in peptides?

Reaction optimization involves:

- pH Control : Perform acetimidylation at pH 10–11 (using buffers like borate or carbonate) to deprotonate lysine’s ε-amino group, ensuring nucleophilic attack on the imidate .

- Molar Ratio : Use a 5–10-fold molar excess of this compound relative to lysine residues to drive the reaction to completion.

- Temperature and Time : Incubate at 4°C for 12–24 hours to minimize side reactions (e.g., hydrolysis of the imidate).

- Purification : Post-reaction, purify modified peptides via reversed-phase HPLC or dialysis to remove excess reagent and byproducts .

Q. What analytical techniques are critical for confirming successful acetimidylation of biomolecules using this compound?

- Mass Spectrometry (MS) : Matrix-assisted laser desorption/ionization (MALDI-TOF) or electrospray ionization (ESI-MS) detects the +42 Da mass shift per modified lysine residue due to acetimidoyl group addition .

- Potentiometric Titration : Quantify unreacted amino groups by titrating with HCl or NaOH. A reduction in titratable amines confirms modification .

- UV-Vis Spectroscopy : Monitor absorbance at 261 nm (in acidic conditions) to detect thiazoline derivatives formed during side reactions, ensuring reaction specificity .

Q. How does the choice of substituents in imidate reagents influence the specificity and efficiency of protein modification reactions?

Substituents on the imidate reagent’s alkyl or aryl groups dictate steric and electronic effects:

- This compound : Smaller methyl groups facilitate faster reaction kinetics but may reduce specificity due to higher reactivity with non-target nucleophiles.

- Benzimidate Derivatives (e.g., methyl benzimidate hydrochloride) : Bulkier aromatic groups enhance specificity for lysine residues by reducing cross-reactivity with cysteine or histidine. For example, Clark et al. substituted ethyl acetimidate with ethyl benzimidate to synthesize GFP chromophores with improved conjugation stability .

- Electron-Withdrawing Groups : Substituents like nitro groups can polarize the imidate carbonyl, accelerating nucleophilic attack but increasing hydrolysis susceptibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。